3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the pyrido[2,3-d]pyrimidine family. It has been the subject of scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Optoelectronic Devices
The molecular structure of 3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is similar to that of m-MTDATA , a molecule used in optoelectronics . Its electron-donor characteristics make it suitable for use in organic light-emitting diodes (OLEDs) and other devices that require materials with good electron-donating properties. The compound’s ability to modify its electronic structure with increased molecular complexity can lead to improved performance in these applications.
Cancer Treatment
Compounds with the pyrido[2,3-d]pyrimidine scaffold, such as the one , have been investigated for their potential as CDK2 inhibitors . CDK2 is a critical target in cancer therapy, and inhibitors can selectively target tumor cells. The compound’s structure allows for significant inhibition of cell growth in various cancer cell lines, making it a promising candidate for anticancer drugs.
Antitumor Activity
The pyrido[2,3-d]pyrimidine derivatives have shown therapeutic potential, including antitumor effects . These compounds can inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells, such as cancer cells. This inhibition can lead to effective treatments for various types of cancer.
Chronic Obstructive Pulmonary Disease (COPD)
The compound’s framework is conducive to the development of PI3Kδ inhibitors . PI3Kδ plays a significant role in the pathogenesis of COPD, and inhibitors can provide a new therapeutic approach for this chronic respiratory disease.
Rheumatoid Arthritis
Pyrido[2,3-d]pyrimidine derivatives have been linked to potential activity against rheumatoid arthritis . The compound’s ability to interact with biological targets relevant to inflammatory processes can lead to the development of new anti-inflammatory medications.
Drug Development
The compound’s structure is conducive to modifications that can enhance its drug-like properties . Its presence in various drugs and ongoing studies for new therapies highlights its importance in drug development. The compound can be synthesized using different protocols, allowing for the exploration of its full therapeutic potential.
Mechanism of Action
Target of Action
The primary target of the compound “3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one” is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase, thereby halting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This pathway plays a critical role in regulating cell growth and differentiation. By inhibiting CDK2, the compound disrupts the MAPK pathway, leading to the suppression of cell proliferation .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . By inhibiting CDK2 and disrupting the MAPK pathway, the compound effectively suppresses cell proliferation, leading to the death of cancer cells .
properties
IUPAC Name |
3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-8-11(5-6-13(9)16)19-10(2)18-14-12(15(19)20)4-3-7-17-14/h3-8H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLRAKSXCUMWFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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